molecular formula C23H23NO2 B5993029 N-benzyl-2-hydroxy-2,2-bis(4-methylphenyl)acetamide

N-benzyl-2-hydroxy-2,2-bis(4-methylphenyl)acetamide

Cat. No.: B5993029
M. Wt: 345.4 g/mol
InChI Key: OGDSHVCITMJUOX-UHFFFAOYSA-N
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Description

N-benzyl-2-hydroxy-2,2-bis(4-methylphenyl)acetamide: is an organic compound with a complex structure that includes a benzyl group, a hydroxy group, and two 4-methylphenyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-hydroxy-2,2-bis(4-methylphenyl)acetamide typically involves the reaction of benzylamine with 2-hydroxy-2,2-bis(4-methylphenyl)acetic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in N-benzyl-2-hydroxy-2,2-bis(4-methylphenyl)acetamide can undergo oxidation to form a ketone.

    Reduction: The amide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: N-benzyl-2-hydroxy-2,2-bis(4-methylphenyl)acetamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the binding affinities of different biological targets.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism by which N-benzyl-2-hydroxy-2,2-bis(4-methylphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl and 4-methylphenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to certain targets.

Comparison with Similar Compounds

  • N-benzyl-2-hydroxy-2,2-bis(2-methylphenyl)acetamide
  • N-benzyl-2-hydroxy-2,2-bis(3-methylphenyl)acetamide

Comparison: N-benzyl-2-hydroxy-2,2-bis(4-methylphenyl)acetamide is unique due to the position of the methyl groups on the phenyl rings. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For example, the 4-methylphenyl groups may provide better steric hindrance and electronic effects compared to the 2-methylphenyl or 3-methylphenyl analogs, leading to distinct properties and applications.

Properties

IUPAC Name

N-benzyl-2-hydroxy-2,2-bis(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-17-8-12-20(13-9-17)23(26,21-14-10-18(2)11-15-21)22(25)24-16-19-6-4-3-5-7-19/h3-15,26H,16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDSHVCITMJUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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